5-Hydroxy-3-methyl-1-pyridin-3-ylimidazolidine-2,4-dione
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Overview
Description
5-Hydroxy-3-methyl-1-pyridin-3-ylimidazolidine-2,4-dione is a heterocyclic compound that features both pyridine and imidazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methyl-1-pyridin-3-ylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine with glyoxal and ammonia, followed by cyclization to form the imidazolidine ring. The reaction conditions often require a catalyst and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methyl-1-pyridin-3-ylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidine ring can be reduced to form a more saturated compound.
Substitution: The methyl group on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imidazolidine ring may produce a more saturated heterocyclic compound .
Scientific Research Applications
5-Hydroxy-3-methyl-1-pyridin-3-ylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methyl-1-pyridin-3-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyridine and imidazolidine rings, such as:
- 3-Methyl-1-pyridin-3-ylimidazolidine-2,4-dione
- 5-Hydroxy-1-pyridin-3-ylimidazolidine-2,4-dione
- 5-Hydroxy-3-methyl-1-pyridin-2-ylimidazolidine-2,4-dione .
Uniqueness
What sets 5-Hydroxy-3-methyl-1-pyridin-3-ylimidazolidine-2,4-dione apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the hydroxyl group and the methyl group in specific positions on the rings can lead to unique interactions with biological targets and distinct chemical properties .
Properties
IUPAC Name |
5-hydroxy-3-methyl-1-pyridin-3-ylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-11-7(13)8(14)12(9(11)15)6-3-2-4-10-5-6/h2-5,8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSZIZLRSZLIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=O)C2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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